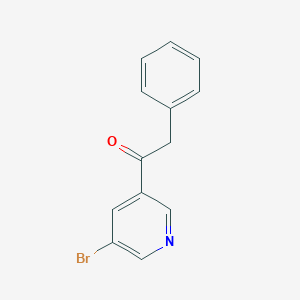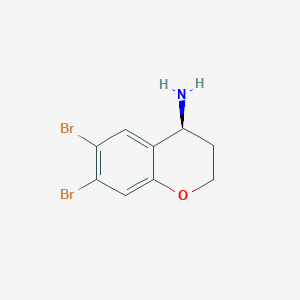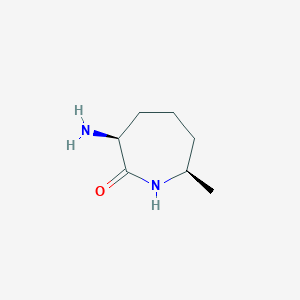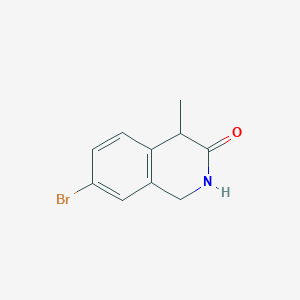
N-Boc-O-(3-bromopropyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-O-(3-bromopropyl)-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-bromopropyl group on the oxygen atom of the tyrosine molecule. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(3-bromopropyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination of the Hydroxyl Group: The hydroxyl group of the protected tyrosine is then reacted with 3-bromopropyl bromide in the presence of a base like potassium carbonate to introduce the 3-bromopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-O-(3-bromopropyl)-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group of tyrosine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tyrosine derivatives, depending on the nucleophile used.
Deprotection Reactions: The primary product is L-tyrosine with a 3-bromopropyl group on the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
N-Boc-O-(3-bromopropyl)-L-tyrosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis and modification.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting tyrosine kinases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Boc-O-(3-bromopropyl)-L-tyrosine involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity allows it to modify proteins and peptides, influencing their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-tyrosine: Similar in structure but lacks the 3-bromopropyl group, making it less reactive in substitution reactions.
O-(3-bromopropyl)-L-tyrosine: Lacks the Boc protecting group, making it more susceptible to unwanted side reactions.
Uniqueness
N-Boc-O-(3-bromopropyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 3-bromopropyl group. This combination enhances its stability and reactivity, making it a versatile intermediate in chemical synthesis and a valuable tool in biological research.
Eigenschaften
Molekularformel |
C17H24BrNO5 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(2S)-3-[4-(3-bromopropoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H24BrNO5/c1-17(2,3)24-16(22)19-14(15(20)21)11-12-5-7-13(8-6-12)23-10-4-9-18/h5-8,14H,4,9-11H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
MOZAWGPOXAPFSO-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCBr)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)


![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)


![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)

![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)




